2,2-Dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxylic acid
CAS No.: 2092286-66-1
Cat. No.: VC4169369
Molecular Formula: C7H10O4S
Molecular Weight: 190.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092286-66-1 |
|---|---|
| Molecular Formula | C7H10O4S |
| Molecular Weight | 190.21 |
| IUPAC Name | 2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxylic acid |
| Standard InChI | InChI=1S/C7H10O4S/c8-6(9)5-1-7(2-5)3-12(10,11)4-7/h5H,1-4H2,(H,8,9) |
| Standard InChI Key | AUUBVSVUCMPSKW-UHFFFAOYSA-N |
| SMILES | C1C(CC12CS(=O)(=O)C2)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid features a spirocyclic system where a cyclohexane ring is fused to a thiane ring via a shared carbon atom (Figure 1). The sulfur atom in the thiane ring is oxidized to a sulfone group (SO₂), contributing to the compound’s electronic and steric properties . The IUPAC name, 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid, reflects this arrangement, with the "spiro" descriptor indicating the connectivity between the two rings.
Table 1: Key Structural and Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀O₄S | |
| Molecular Weight | 190.21 g/mol | |
| SMILES | C1C(CC12CS(=O)(=O)C2)C(=O)O | |
| InChIKey | AUUBVSVUCMPSKW-UHFFFAOYSA-N | |
| Boiling Point | 494.7±45.0°C | |
| Density | 1.6±0.1 g/cm³ |
The spirocyclic core imposes conformational constraints, making the compound valuable for designing molecules with defined three-dimensional geometries . The carboxylic acid group at position 6 enhances its reactivity, enabling derivatization into esters, amides, or salts for further applications.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid typically involves cyclization and oxidation steps. A patent by CN102442934A outlines a five-step process starting from a precursor compound (14) :
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols.
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Protection: Tosyl (Ts) chloride is used to protect reactive intermediates.
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Cyclization: Reaction with o-nitrobenzenesulfonamide under basic conditions forms the spirocyclic framework.
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Deprotection: Thiophenol removes protecting groups in dimethylformamide (DMF).
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Oxidation and Functionalization: Acidic ketone formation followed by tert-butoxycarbonyl (Boc) protection yields the final product .
Alternative routes utilize coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and bases such as DIPEA (N,N-Diisopropylethylamine) to facilitate amide bond formation with intermediates . For example, Ambeed reports an 83% yield when reacting the carboxylic acid with a secondary amine using BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in DMF .
Analytical Characterization
Modern spectroscopic techniques confirm the compound’s structure:
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NMR Spectroscopy: Proton and carbon-13 NMR identify the spirocyclic environment and sulfone group.
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 190.21 .
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IR Spectroscopy: Stretching vibrations for the sulfone (1150–1300 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups are observed.
Physicochemical Properties
The compound’s stability and solubility profile are critical for handling and application. While solubility data in water are unavailable, its logP value (estimated at 1.37) suggests moderate lipophilicity, favoring organic solvents like DCM or THF . The high boiling point (494.7°C) indicates thermal stability, making it suitable for high-temperature reactions. Storage at 4°C is recommended to prevent decomposition .
| Parameter | Value | Source |
|---|---|---|
| Hazard Statements | H302, H315, H319, H335 | |
| Precautionary Measures | P261, P264, P270, P271 | |
| Storage Temperature | 4°C |
Applications in Medicinal Chemistry
The spirocyclic scaffold of 2,2-dioxo-2λ⁶-thiaspiro[3.3]heptane-6-carboxylic acid is prized in drug discovery for its ability to mimic bioactive conformations. Potential applications include:
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Protease Inhibitors: The rigid structure may fit into enzyme active sites, as seen in similar spirocyclic protease inhibitors .
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Kinase Modulators: Structural analogs have shown activity against protein kinases involved in cancer and inflammation .
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Peptidomimetics: The carboxylic acid group enables incorporation into peptide backbones, enhancing metabolic stability .
Comparative Analysis with Structural Analogs
Comparing this compound to related spirocyclic systems highlights its uniqueness:
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